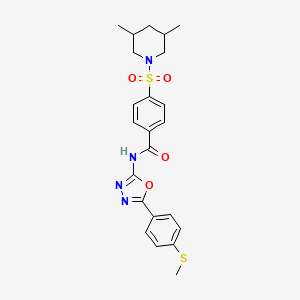
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as BRL-15572, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by scientists at the pharmaceutical company AstraZeneca in the early 2000s. Since then, BRL-15572 has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mécanisme D'action
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding and activating it. This results in a decrease in dopaminergic activity in the brain, which may have therapeutic effects in disorders characterized by hyperdopaminergic activity.
Biochemical and Physiological Effects:
Studies have shown that N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has a number of biochemical and physiological effects in the brain. These include a decrease in dopamine release in the nucleus accumbens, a key brain region involved in reward processing, as well as a decrease in locomotor activity and a reduction in drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a research tool is its high selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific role of this receptor in various physiological and behavioral processes. However, one limitation of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential as a treatment for addiction and other disorders characterized by dysregulated reward processing. Other potential applications include the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in the brain, as well as its potential side effects and limitations as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with methyl mercaptan to produce 2-(methylsulfanyl)nicotinoyl chloride, which is subsequently reacted with N-(1-benzylpiperidin-4-yl)amine to yield N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been the focus of extensive scientific research due to its potential as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This has led researchers to investigate the potential of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a treatment for addiction and other disorders characterized by dysregulated reward processing.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-19-17(8-5-11-20-19)18(23)21-16-9-12-22(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGRXCORJUCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326535 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
CAS RN |
899177-62-9 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)






![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)



![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)